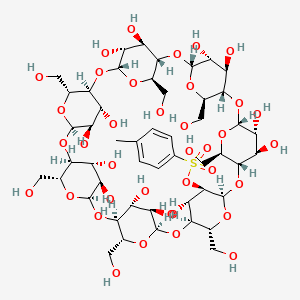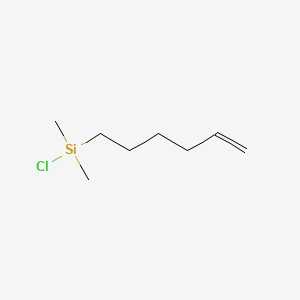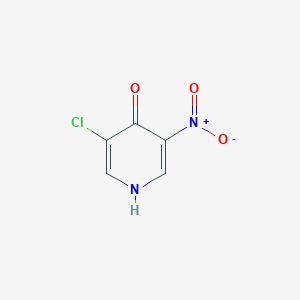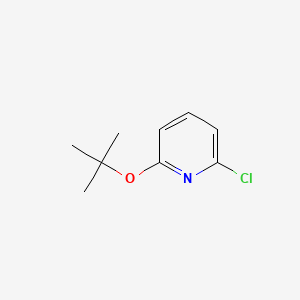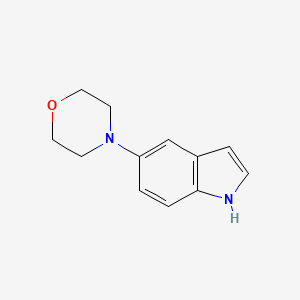
4-(1H-Indol-5-yl)morpholin
Übersicht
Beschreibung
“4-(1H-Indol-5-yl)morpholine” is a compound with the molecular formula C12H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of “4-(1H-Indol-5-yl)morpholine” includes a morpholine ring and an indole ring linked together. The indole ring is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, zu denen auch “4-(1H-Indol-5-yl)morpholin” gehört, weisen eine antivirale Aktivität auf . So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate als antivirale Wirkstoffe synthetisiert und beschrieben .
Anti-inflammatorische Aktivität
Indol-Derivate zeigen auch entzündungshemmende Eigenschaften . Daher könnten sie potenziell zur Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind.
Antitumoraktivität
Indol-Derivate weisen eine Antitumoraktivität auf . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von Krebs eingesetzt werden könnte.
Antioxidative Aktivität
Indol-Derivate sind bekannt für ihre antioxidativen Eigenschaften . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können.
Antibakterielle Aktivität
Indol-Derivate weisen antibakterielle Eigenschaften auf . Dies deutet darauf hin, dass “this compound” potenziell zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden könnte.
Antidiabetische Aktivität
Indol-Derivate weisen antidiabetische Eigenschaften auf . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Katalysator in der asymmetrischen Addition
Morpholine, zu denen auch “this compound” gehört, haben Anwendungen als Katalysatoren und Liganden in der asymmetrischen Addition von Organozinkverbindungen an Aldehyde, Amide und Cyclisierung von Enalen mit Ketonen gefunden .
Entwicklung von Radiotracern
“this compound” wurde als Leitstruktur für die Entwicklung neuer Radiotracer mit verbesserten In-vivo-Hirneigenschaften vorgeschlagen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(1H-Indol-5-yl)morpholine is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
4-(1H-Indol-5-yl)morpholine interacts with its target, the mitogen-activated protein kinase 14, leading to changes in the kinase’s activity
Biochemical Pathways
Given its target, it is likely that it influences pathways related to inflammation, cell growth, and apoptosis . The downstream effects of these changes could include altered cell behavior and responses to stimuli.
Result of Action
Given its target, it is likely that the compound could influence cellular processes such as inflammation, cell growth, and apoptosis . .
Eigenschaften
IUPAC Name |
4-(1H-indol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJKFHZEOSSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464718 | |
| Record name | 4-(1H-Indol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245117-16-2 | |
| Record name | 4-(1H-Indol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


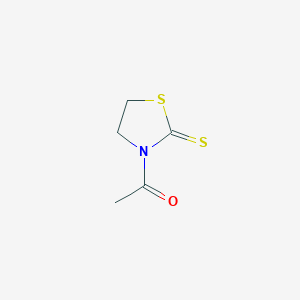
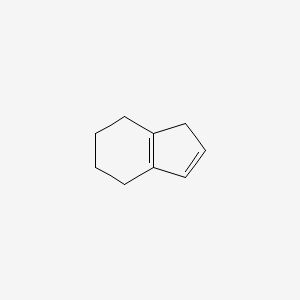

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
